1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C27H23NO6. It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, density, solubility, and refractive index. Unfortunately, the search results do not provide specific information on these properties for this compound .Scientific Research Applications
New Xanthone Derivatives : Research has identified new xanthone compounds, including derivatives related to the compound , from endophytic fungi. These compounds have potential applications in pharmacology and biochemistry due to their unique structures (Liao et al., 2018).
Antimicrobial Properties : A study synthesized new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi. This research indicates potential applications of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-HIV Activity : Compounds structurally related to the one have demonstrated moderate anti-HIV activity. Such findings are crucial in the search for new treatments for HIV (Omolo et al., 2012).
Synthesis Techniques : Research into efficient synthesis methods for related compounds, such as teneraic acid, which shares structural similarities, provides insights into the production and potential uses of such compounds in pharmaceuticals (Amino, Nishi, & Izawa, 2017).
Antiulcer Agents : Compounds with structures related to 1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid have been investigated for their potential as antiulcer agents, suggesting possible therapeutic applications (Kitazawa et al., 1989).
Mechanism of Action
Target of Action
As a multifunctional dye, it is known to interact with various cell structures and biomolecules .
Mode of Action
Xanthamide 8 interacts with its targets by binding to them, which allows researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, and study tissue pathology
Biochemical Pathways
Its broad application in biological experiments suggests that it may influence multiple pathways .
Pharmacokinetics
Pharmacokinetics generally describes how a compound is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the compound, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
The molecular and cellular effects of Xanthamide 8’s action are primarily related to its role as a dye. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, and study tissue pathology .
Properties
IUPAC Name |
1-[2-(3-methoxy-6-oxoxanthen-9-yl)benzoyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-33-18-7-9-22-24(15-18)34-23-14-17(29)6-8-21(23)25(22)19-4-2-3-5-20(19)26(30)28-12-10-16(11-13-28)27(31)32/h2-9,14-16H,10-13H2,1H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELBHVBSPUGXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)N5CCC(CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583364 | |
Record name | 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442151-56-6 | |
Record name | 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(O'-Methylfluoresceinyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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